Anthracene, 1,4-bis(bromomethyl)-

Catalog No.
S15197976
CAS No.
58791-48-3
M.F
C16H12Br2
M. Wt
364.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthracene, 1,4-bis(bromomethyl)-

CAS Number

58791-48-3

Product Name

Anthracene, 1,4-bis(bromomethyl)-

IUPAC Name

1,4-bis(bromomethyl)anthracene

Molecular Formula

C16H12Br2

Molecular Weight

364.07 g/mol

InChI

InChI=1S/C16H12Br2/c17-9-13-5-6-14(10-18)16-8-12-4-2-1-3-11(12)7-15(13)16/h1-8H,9-10H2

InChI Key

GYPMSGOWCNDLNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)CBr)CBr

Anthracene, 1,4-bis(bromomethyl)- is a polycyclic aromatic hydrocarbon derived from anthracene, characterized by the presence of two bromomethyl groups at the 1 and 4 positions. This compound is notable for its structural features that allow for various chemical modifications, making it a versatile intermediate in organic synthesis. The bromomethyl substituents enhance its reactivity, particularly in electrophilic and nucleophilic substitution reactions, facilitating the formation of more complex organic molecules.

Through its electrophilic nature. Notably:

  • Cellular Effects: The compound can induce oxidative stress in cellular systems, activating stress response pathways and influencing gene expression related to detoxification and repair mechanisms .
  • Potential Anticancer Activity: Some studies suggest that brominated anthracenes may have anticancer properties due to their ability to induce apoptosis in cancer cells .

The synthesis of anthracene, 1,4-bis(bromomethyl)- typically involves the bromination of anthracene or its derivatives. Common methods include:

  • Bromination Reaction:
    • A mixture of anthracene and paraformaldehyde is treated with hydrobromic acid under controlled temperature conditions.
    • The reaction is usually carried out at elevated temperatures (around 80 °C) for several hours to ensure complete bromination .
  • Recrystallization:
    • Post-reaction purification is often achieved through recrystallization from suitable solvents like toluene or chloroform to obtain pure product with high yield (up to 90%) .

Anthracene, 1,4-bis(bromomethyl)- finds applications across various fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing more complex organic compounds due to its reactive bromomethyl groups.
  • Polymer Chemistry: The compound is used to incorporate anthracenylidene chromophores into polymers, which are valuable for studying fluorescence quenching kinetics and electronic communication in materials .
  • Fluorescent Probes: Its derivatives are explored as fluorescent probes in biochemical assays due to their unique optical properties .

Studies on the interactions of anthracene, 1,4-bis(bromomethyl)- with metal ions indicate its potential as a sensor material. For example:

  • Metal Ion Detection: The compound has shown selective quenching effects in fluorescence when interacting with metal ions such as silver(I) and copper(II), indicating its utility in sensing applications .
  • Biological Interactions: Research has demonstrated its ability to modulate cellular pathways and influence metabolic processes through interactions with biomolecules .

Several compounds share structural similarities with anthracene, 1,4-bis(bromomethyl)-. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
9,10-Bis(bromomethyl)anthraceneBromomethyl groups at positions 9 and 10Primarily used for polymer applications and sensing
PhenanthreneThree fused benzene ringsLess reactive than anthracenes; used in dyes
FluoreneA benzene ring fused with a cyclopentaneExhibits different photophysical properties
PyreneFour fused benzene ringsKnown for strong fluorescence; used in sensors

The uniqueness of anthracene, 1,4-bis(bromomethyl)- lies in its specific substitution pattern that enhances its reactivity and versatility as an intermediate in organic synthesis compared to other similar compounds.

XLogP3

5.3

Exact Mass

363.92853 g/mol

Monoisotopic Mass

361.93058 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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